4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone
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Overview
Description
4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .
Preparation Methods
The synthesis of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-pyridylmagnesium bromide to form 4-chlorophenyl 2-pyridyl ketone. This intermediate is then reacted with 2-(2-piperidylethyl)piperidine under specific conditions to yield the final product .
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chlorophenyl 2-(2-piperidylethyl)piperidyl ketone can be compared with other piperidine derivatives, such as:
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: This compound is a dopamine transporter reuptake inhibitor used in research to study neurotransmitter systems.
2-(4-Chlorobenzoyl)pyridine: Another piperidine derivative with similar structural features but different applications and properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H27ClN2O |
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Molecular Weight |
334.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C19H27ClN2O/c20-17-9-7-16(8-10-17)19(23)22-14-5-2-6-18(22)11-15-21-12-3-1-4-13-21/h7-10,18H,1-6,11-15H2 |
InChI Key |
LOYPXMYWNUQWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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